(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Overview
Description
Nemiralisib is a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It has been investigated primarily for its potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .
Mechanism of Action
Target of Action
SKF-77434, also known as XA99M7XZR5, 3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, SK&F 77434, is a drug that acts as a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various functions such as motor control, cognition, and reward.
Biochemical Pathways
The primary biochemical pathway affected by SKF-77434 is the dopamine signaling pathway. By acting on the D1 receptor, SKF-77434 can modulate the activity of this pathway, influencing the downstream effects associated with dopamine signaling .
Pharmacokinetics
It is known that the compound is centrally active following systemic administration
Result of Action
The interaction of SKF-77434 with the D1 receptor has been shown to have stimulant and anorectic effects . This has led to research into its potential as a treatment for cocaine addiction .
Biochemical Analysis
Biochemical Properties
SKF-77434 interacts with the dopamine D1 receptor, acting as a partial agonist . This interaction involves the binding of SKF-77434 to the receptor, which can modulate the receptor’s activity .
Cellular Effects
The interaction of SKF-77434 with the dopamine D1 receptor can influence various cellular processes. It can impact cell signaling pathways related to dopamine, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
SKF-77434 exerts its effects at the molecular level through its interaction with the dopamine D1 receptor. It acts as a partial agonist, binding to the receptor and modulating its activity .
Preparation Methods
The synthesis of nemiralisib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves the use of high-pressure liquid chromatography with tandem mass spectrometry analysis for the preparation and purification of the compound . Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as protein precipitation and tissue homogenization .
Chemical Reactions Analysis
Nemiralisib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nemiralisib has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying PI3Kδ inhibition and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD.
Industry: Utilized in the development of inhalation therapies and other drug delivery systems.
Comparison with Similar Compounds
Nemiralisib is unique in its high selectivity and potency for PI3Kδ inhibition. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used for treating certain types of blood cancers.
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, used for treating hematologic malignancies.
Copanlisib: A pan-PI3K inhibitor with activity against multiple isoforms of PI3K.
Compared to these compounds, nemiralisib’s inhalation route of administration and its specific focus on respiratory diseases highlight its uniqueness .
Properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVZVXIRYFENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043817 | |
Record name | SKF 77434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104422-04-0 | |
Record name | SKF 77434 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104422-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SK&F 77434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 77434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-77434 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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